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molecular formula C10H11NO4 B1322931 Methyl 4-formamido-3-methoxybenzoate CAS No. 700834-18-0

Methyl 4-formamido-3-methoxybenzoate

Cat. No. B1322931
M. Wt: 209.2 g/mol
InChI Key: GBCVHNFCUTULQV-UHFFFAOYSA-N
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Patent
US08048878B2

Procedure details

Acetic anhydride (268 mL) was added dropwise to formic acid (401 mL) at room temperature, and the reaction solution was stirred at room temperature for 40 minutes. A solution of methyl 4-amino-3-methoxybenzoate (134 g) in THF (600 mL) was added dropwise to the reaction solution at room temperature, and the reaction solution was stirred for one hour. 3.8 L of ice water was added to the reaction solution, and the precipitated solid was filtered and further washed with water (2 L). The resulting solid was dried at 50° C. overnight to obtain 111 g of the title compound. The property values corresponded to the reported values (CAS #700834-18-0).
Quantity
268 mL
Type
reactant
Reaction Step One
Quantity
401 mL
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3.8 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.C(O)=O.[NH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[O:22][CH3:23]>C1COCC1>[CH:1]([NH:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[O:22][CH3:23])=[O:3]

Inputs

Step One
Name
Quantity
268 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
401 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
134 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
3.8 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
further washed with water (2 L)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 111 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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